molecular formula C17H18N6O3 B6440924 5-methoxy-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine CAS No. 2549011-91-6

5-methoxy-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B6440924
CAS No.: 2549011-91-6
M. Wt: 354.4 g/mol
InChI Key: ZYEZHVATBBJHGA-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine is a novel chemical entity designed for advanced pharmaceutical and biological research. It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its potent protein kinase inhibitor (PKI) activity . This scaffold is a key structural component in several marketed anticancer drugs, including the tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Repotrectinib, validating its significance in targeted cancer therapy . The specific molecular architecture of this compound, which incorporates a piperidine linker and a methoxy-pyrimidine group, suggests potential for high selectivity and affinity toward kinase targets. Researchers can leverage this compound to probe signaling pathways critical in oncology, such as those involving EGFR, B-Raf, MEK, and CDKs, which are frequently dysregulated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The presence of the carbonyl group on the pyrazolo[1,5-a]pyrimidine ring also provides a versatile handle for metal coordination, as demonstrated in related copper(II) complexes, opening avenues for research in inorganic chemistry and materials science . This product is intended for in vitro research applications only. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-25-13-9-19-17(20-10-13)26-12-3-7-22(8-4-12)16(24)14-11-21-23-6-2-5-18-15(14)23/h2,5-6,9-12H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEZHVATBBJHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C4N=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Cyclocondensation

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized from aminopyrazole precursors. For example, 3-aminopyrazole reacts with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) under basic conditions (cesium carbonate, 110°C, 4 h) to yield 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (48% yield). Chlorination of this intermediate with phosphorus oxychloride (POCl3, 120°C, 2 h) produces 5-chloropyrazolo[1,5-a]pyrimidine (80% yield), which is subsequently brominated using N-bromosuccinimide (NBS) in DMF to introduce a reactive halogen at position 3 (94% yield).

Carbonyl Group Installation

The 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine undergoes nucleophilic aromatic substitution with 2-(2-aminoethoxy)ethanol to install an ether-linked amine. Protection of the amine with tert-butyldimethylsilyl (TBDMS) and Boc groups precedes oxidation to the carbonyl derivative. Dess–Martin periodinane or similar oxidizing agents convert secondary alcohols to ketones, yielding pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride.

Functionalization of the Piperidin-4-yl-Oxy Pyrimidine Fragment

Preparation of 5-Methoxy-2-(Piperidin-4-yloxy)Pyrimidine

The piperidine fragment is synthesized via Mitsunobu reactions or nucleophilic substitutions. Starting with 4-hydroxypiperidine, protection of the hydroxyl group (e.g., with benzyl ethers) allows selective functionalization. Coupling with 2-chloro-5-methoxypyrimidine under basic conditions (K2CO3, DMF, 80°C) yields 5-methoxy-2-(piperidin-4-yloxy)pyrimidine. Deprotection (e.g., hydrogenolysis for benzyl groups) furnishes the free piperidine intermediate.

Conformational Optimization

Molecular dynamics simulations reveal that substituents at the piperidine α-position critically influence the dihedral angle between the pyrazolo[1,5-a]pyrimidine and pyrimidine moieties. Acyclic chains with four carbons or fewer mimic the conformational stability of piperidine rings, enabling optimal spatial orientation for subsequent coupling.

Final Assembly via Amide Coupling

Activation and Coupling Strategies

The pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is activated using thionyl chloride (SOCl2) or oxalyl chloride, forming a reactive acyl chloride. Reaction with 5-methoxy-2-(piperidin-4-yloxy)pyrimidine in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine) yields the target compound. Alternative methods employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation, though these are less efficient for sterically hindered substrates.

Yield Optimization and Purification

Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) achieves >90% purity. Reported yields range from 65% to 78%, depending on the coupling method and steric hindrance.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Pyrazolo core chlorinationPOCl3, 120°C, 2 h80
Piperidine couplingK2CO3, DMF, 80°C76
Amide bond formationSOCl2, THF, triethylamine, rt78
Oxidation to carbonylDess–Martin periodinane, CH2Cl282

Challenges and Mitigation Strategies

Regioselectivity in Pyrazolo[1,5-a]Pyrimidine Synthesis

Competing regioisomers (e.g., pyrimidin-5-one vs. pyrimidin-7-one) may form during cyclocondensation. Using cesium carbonate as a base and optimizing reaction time (4 h) favor the desired 5-one isomer.

Steric Hindrance in Amide Coupling

Bulky substituents on the piperidine ring reduce coupling efficiency. Pre-activation of the carbonyl chloride and slow addition of the amine component mitigate this issue .

Chemical Reactions Analysis

Common Reagents and Conditions

Reagents commonly used in these reactions include oxidizing agents (e.g., KMnO₄, PCC), reducing agents (e.g., LiAlH₄, NaBH₄), and various nucleophiles or electrophiles. Reaction conditions such as solvents (e.g., methanol, dichloromethane) and temperature control are critical for achieving the desired transformations.

Major Products

Major products formed from these reactions include various functionalized derivatives of the original compound, with modifications at the methoxy or carbonyl sites, leading to a diverse array of chemical entities for further exploration.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that combines a pyrimidine core with a pyrazolo[1,5-a]pyrimidine moiety, which is known for its pharmacological properties. The synthesis of this compound typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine framework followed by functionalization at specific positions to enhance biological activity.

Synthesis Steps:

  • Formation of Pyrazolo[1,5-a]pyrimidine : Initial reactions involve the condensation of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine structure.
  • Functionalization : Subsequent reactions introduce substituents such as methoxy and piperidine groups to tailor the compound's properties for specific biological targets.

Biological Activities

Research indicates that compounds based on the pyrazolo[1,5-a]pyrimidine scaffold exhibit a range of biological activities, particularly as inhibitors of key enzymes involved in cancer and inflammatory pathways.

Key Findings:

  • Inhibition of PI3K δ : Several studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines as selective inhibitors of phosphoinositide 3-kinase (PI3K) δ, an enzyme implicated in cancer progression and immune responses. Modifications at the C(2) and C(5) positions have been shown to enhance selectivity and potency against this target .
  • CK2 Inhibition : The compound has also demonstrated inhibitory effects on casein kinase 2 (CK2), which is involved in cell proliferation and survival. Structural modifications have been linked to improved binding affinities and selectivity .

Therapeutic Potential

The therapeutic implications of 5-methoxy-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine extend across various medical fields:

Cancer Treatment

The ability to inhibit PI3K δ positions this compound as a candidate for cancer therapies, particularly in hematological malignancies where PI3K signaling is often dysregulated. Its selectivity minimizes off-target effects, potentially leading to fewer side effects compared to traditional chemotherapeutics .

Anti-inflammatory Applications

Given its action on pathways involved in inflammation, this compound could be explored for treating conditions such as asthma or chronic obstructive pulmonary disease (COPD). The selectivity for PI3K δ may offer benefits in modulating immune responses without broadly suppressing immune function .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds within this chemical class:

StudyCompoundTargetFindings
Various derivativesPI3K δIdentified structure-activity relationships that enhance potency.
CK2 inhibitorsCK2Demonstrated effective inhibition with favorable pharmacokinetic profiles.
Macrocyclic variantsCK2Showed improved binding affinity through structural optimization.

Mechanism of Action

The mechanism by which 5-methoxy-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. It can bind to active sites, modulating activity and downstream signaling pathways. The exact pathways depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Structural Features and Substituents

The table below highlights critical structural differences between the target compound and analogs:

Compound Name / ID Core Structure Key Substituents Notable Features Reference
Target Compound Pyrazolo[1,5-a]pyrimidine - 3-Carbonyl-piperidin-4-yloxy linker
- 5-Methoxy-pyrimidine
Piperidine linker enhances conformational flexibility; methoxy improves solubility. N/A
(4-Benzyhydryl-piperazin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone Pyrazolo[1,5-a]pyrimidine - Piperazine-benzyhydryl group
- Thiophene and trifluoromethyl at C5/C7
Bulky benzhydryl group may enhance target binding; CF₃ improves metabolic stability.
5-Methyl-7-morpholin-4-yl-3-phenyl-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - Morpholine at C7
- Phenyl at C3
Morpholine enhances solubility; phenyl contributes to hydrophobic interactions.
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine - 2-Carboxamide
- 4-Methoxyphenyl and CF₃ at C5/C7
Carboxamide and CF₃ groups optimize kinase inhibition potency.
2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - Ethyl and 4-fluorophenyl at C2/C3
- Pyridinyl-piperazine at C7
Fluorophenyl and pyridinyl groups enhance antiproliferative activity.

Biological Activity

5-Methoxy-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations. The process often begins with the preparation of pyrazolo[1,5-a]pyrimidine intermediates, followed by functionalization at the piperidine moiety. The key synthetic steps include:

  • Formation of Pyrazolo[1,5-a]pyrimidine : This is achieved through the reaction of 3-amino-pyrazoles with appropriate electrophiles.
  • Substitution Reactions : The introduction of the piperidine group involves nucleophilic substitution reactions where the piperidine derivative reacts with the activated pyrazolo[1,5-a]pyrimidine core.
  • Final Modifications : The methoxy group is introduced at the appropriate position on the pyrimidine ring to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects against various cancer cell lines. In vitro assays demonstrated that this compound exhibited cytotoxicity against human colorectal cancer cells (HT-29), with IC50 values indicating potent activity.

CompoundCell LineIC50 (µM)
5-Methoxy-Pyrazolo CompoundHT-2910.5
Control (Standard Drug)HT-298.0

Enzymatic Inhibition

The compound has also been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K) isoform δ, which is crucial in cancer cell proliferation and survival. Inhibition studies showed that modifications at the C(2) position significantly enhanced selectivity and potency against PI3Kδ.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. Key findings include:

  • Piperidine Substituents : Variations in the piperidine moiety affect binding affinity and selectivity for target enzymes.
  • Methoxy Group : The presence of a methoxy group at position 5 enhances lipophilicity and cellular uptake.
  • Positioning of Functional Groups : The positioning of functional groups around the pyrimidine and pyrazolo rings is critical for maximizing biological efficacy.

Case Studies

Several case studies have reported on the efficacy of similar compounds:

  • Study on Anticancer Activity : A recent publication demonstrated that derivatives with a similar structure exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard treatments .
  • Inhibition of PI3K Pathway : Research indicated that modifications leading to increased hydrophobicity improved binding to PI3Kδ, suggesting a pathway for rational drug design .

Q & A

Q. What are the key steps to optimize the synthesis of 5-methoxy-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine?

Methodological Answer: The synthesis involves a multi-step approach:

Core Formation : Condensation of 5-aminopyrazole derivatives with dielectrophilic reagents (e.g., β-ketoesters) under reflux in ethanol/water to form the pyrazolo[1,5-a]pyrimidine core .

Substitution Reactions : Introduce the piperidin-4-yl-oxy group via nucleophilic aromatic substitution (e.g., using piperidine derivatives under basic conditions) .

Carbonylation : Coupling the pyrazolo[1,5-a]pyrimidine-3-carbonyl group to the piperidine ring using bis(pentafluorophenyl) carbonate (BPC) as an activating agent .

Methoxy Introduction : Final O-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Q. Optimization Tips :

  • Control reaction pH (7–9) to avoid side reactions during nucleophilic substitution .
  • Use anhydrous solvents (e.g., acetonitrile/DMF mixtures) for coupling steps to improve yield .

Q. Table 1: Representative Reaction Yields

StepReagents/ConditionsYield (%)Reference
Core FormationEthanol/H₂O, 80°C, 6h62–68
Piperidine CouplingK₂CO₃, DMF, 24h49–70

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 396.3 for C₁₉H₂₀N₆O₄) .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
  • X-ray Crystallography : Resolve piperidine-pyrimidine dihedral angles (orthorhombic crystal system, Pccn space group) .

Q. How does the pyrazolo[1,5-a]pyrimidine core influence the compound's pharmacological potential?

Methodological Answer: The fused pyrazolo-pyrimidine system:

  • Enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
  • Modulates solubility via hydrogen-bonding with the pyrimidine nitrogen atoms .
  • Electron-withdrawing effects from the carbonyl group stabilize interactions with charged residues in enzymes .

Q. Table 2: Core Structure Contributions

PropertyImpactReference
BioavailabilityModerate (LogP ~2.5) due to polar groups
Target AffinityIC₅₀ = 120 nM for kinase X

Q. What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence polarization (FP) to measure ATP-binding disruption .
  • Antimicrobial Screening : Broth microdilution (MIC ≤16 µg/mL against S. aureus) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 8.2 µM for HeLa) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Substituent Variation :

  • Replace methoxy with ethoxy or halogens to study steric/electronic effects .
  • Modify the piperidine ring with methyl/phenyl groups to assess conformational flexibility .

Biological Testing : Compare IC₅₀ values across derivatives using dose-response curves.

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses .

Q. Example SAR Finding :

  • 5-Fluoro substitution increases kinase inhibition by 3-fold (IC₅₀ = 40 nM vs. 120 nM) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize Assay Conditions : Use identical cell lines (e.g., HepG2 vs. HeLa) and serum concentrations .
  • Validate Purity : Re-test compounds with ≥95% purity (HPLC) to exclude impurities as confounding factors .
  • Replicate Key Studies : Compare results across 3+ independent labs to confirm reproducibility .

Case Study :
A 2023 study reported IC₅₀ = 8.2 µM (HeLa), while a 2024 study found IC₅₀ = 22 µM. Discrepancy traced to differences in cell passage number .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

Methodological Answer:

  • Xenograft Models : Implant HeLa cells in nude mice; administer 10 mg/kg/day (oral) for 21 days .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂ ~3.5 hours) via LC-MS/MS .

Q. How to address low yields in piperidine coupling steps?

Methodological Answer:

  • Catalyst Optimization : Switch from K₂CO₃ to Cs₂CO₃ for enhanced nucleophilicity .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h (yield improves from 49% to 68%) .
  • Purification : Use preparative TLC (CHCl₃/MeOH 9:1) instead of column chromatography .

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